Iron(III) phosphate hydrate

Description

Iron(III) phosphate hydrate (FePO₄·xH₂O) is an inorganic compound with variable hydration states. Its molecular weight ranges from 150.82 g/mol (anhydrous) to 186.85 g/mol (dihydrate) . Key identifiers include CAS numbers 51833-68-2 (hydrate) and 10045-86-0 (dihydrate) . It appears as a white or off-white powder, is insoluble in water, and thermally decomposes above 450°C .

Properties

IUPAC Name |

iron(3+);phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKNQWUJROKKEQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

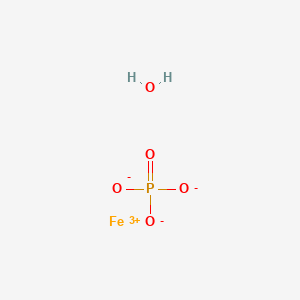

O.[O-]P(=O)([O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199795 | |

| Record name | Ferric phosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow powder; Insoluble in water; [Acros Organics MSDS] | |

| Record name | Ferric phosphate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

172426-89-0, 51833-68-2 | |

| Record name | Ferrate(1-), hydroxy[phosphato(3-)-O]-, hydrogen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172426-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferric phosphate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric phosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ferric orthophosphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Phase Control

Hydrothermal methods enable direct crystallization of FePO₄·2H₂O. A study using FeCl₃, H₃PO₄, and urea ((NH₂)₂CO) at 180°C demonstrated phase dependence on Fe:P:C ratios:

-

Fe:P:C = 1:1:2 : Produces FePO₄·2H₂O with monoclinic structure.

-

Fe:P:C = 1:2:3 : Forms Fe(NH₄)(HPO₄)₂, a layered ammonium iron phosphate.

-

Higher Urea Concentrations : Yield Fe₂(NH₄)(OH)(PO₄)₂·2H₂O or Fe(NH₃)₂PO₄, indicating urea’s dual role as pH modulator and nitrogen source.

Mechanistic Insights

Urea hydrolyzes at elevated temperatures, releasing NH₃ and CO₂, which increase solution pH gradually. This controlled basification avoids localized precipitation of Fe(OH)₃, ensuring uniform FePO₄·2H₂O nucleation.

Table 2: Hydrothermal Synthesis Variables

| Variable | Effect on Product |

|---|---|

| Fe:P Ratio < 1 | Ammonium phosphate impurities |

| Temperature > 200°C | Triggers decomposition to Fe₂O₃ |

| Urea Concentration | Modulates crystallinity and morphology |

Post-Synthesis Thermal Treatment and Dehydration

Dehydration Pathways

Two polymorphs of FePO₄·2H₂O—monoclinic and orthorhombic—dehydrate topotactically to form anhydrous FePO₄ phases:

Impact on Electrochemical Performance

Anhydrous FePO₄ derived from orthorhombic hydrate exhibits higher initial discharge capacity (∼140 mAh/g at 0.1C) compared to trigonal quartz-type FePO₄ (∼120 mAh/g).

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Method | Purity (%) | Particle Size (nm) | Energy Consumption | Scalability |

|---|---|---|---|---|

| Wet Chemical + Oxidation | 99.8 | 50–100 | Moderate | High |

| Hydrothermal | 98.5 | 100–500 | High | Moderate |

| Solid-State | 97.0 | 1–10 μm | Low | Low |

-

Wet Chemical : Preferred for battery-grade FePO₄ due to low impurity levels (<20 ppm S, <10 ppm Ni).

-

Hydrothermal : Suitable for tailored morphologies (e.g., nanorods) but requires precise control of urea decomposition.

Structural and Electrochemical Characterization

X-ray Diffraction (XRD)

Chemical Reactions Analysis

Thermal Dehydration and Phase Transformations

Heating induces dehydration and polymorphic transitions:

-

Dehydration : FePO₄·2H₂O loses water in two stages (25–200°C), forming anhydrous FePO₄ .

-

Phase transitions :

Table 2: Thermal Behavior of Polymorphs

| Hydrate Phase | Dehydration Temp (°C) | Anhydrous Phase | Stability |

|---|---|---|---|

| Strengite (Pbca) | 120–180 | α-FePO₄ | High thermal inertia |

| Metastrengite I (Pbnm) | 100–150 | Monoclinic FePO₄ | Metastable |

Reaction Mechanisms in Aqueous Solutions

In acidic media (pH < 2), Fe³⁺ and phosphate ions form dynamic complexes:

-

Tetranuclear intermediate :

This intermediate dissociates into mononuclear Fe(PO₄)(H₂O)₅ at equilibrium .

Table 3: Kinetic Parameters (10°C, 1M NaClO₄)

| Reaction Step | Rate Constant (k) | Activation Energy (kJ/mol) |

|---|---|---|

| Tetranuclear complex formation | 1.2 × 10³ M⁻¹s⁻¹ | 45.2 |

| Dissociation to mononuclear | 5.8 × 10⁻⁴ s⁻¹ | 68.9 |

Solubility and Bioavailability

-

pH-dependent solubility :

Table 4: Solubility in Different Media

| Medium | pH | Solubility (mg Fe/L) | Application |

|---|---|---|---|

| Water | 7 | <0.1 | Corrosion coating |

| Simulated gastric fluid | 1 | 12.3 | Food fortification |

Scientific Research Applications

Coatings and Corrosion Resistance

Iron(III) phosphate is widely used in the manufacturing of coatings for metals. It serves as a corrosion inhibitor by forming a protective layer on metal surfaces, which enhances adhesion for subsequent coatings and prevents oxidation.

| Application | Description |

|---|---|

| Metal Coatings | Used as a primer for painting or powder coating to improve adhesion and corrosion resistance. |

| Corrosion Inhibition | Protects iron structures from rusting, exemplified by its use in the iron pillar of Delhi. |

Catalysis

Iron(III) phosphate supported on materials like MCM-41 has been utilized in catalytic processes such as the partial oxidation of methane to produce methanol and formaldehyde.

| Catalyst Type | Reaction Type | Products |

|---|---|---|

| Iron Phosphate/MCM-41 | Partial Oxidation | Methanol, Formaldehyde, Dimethyl Ether |

Pesticide Use

Iron(III) phosphate is recognized as an effective molluscicide in organic farming. It is used to control pest populations without harming beneficial organisms.

| Application | Description |

|---|---|

| Molluscicide | Approved for organic farming; targets slugs and snails without toxic effects on other wildlife. |

Lithium Iron Phosphate Batteries

Iron(III) phosphate is a key component in lithium iron phosphate (LiFePO₄) batteries, which are known for their thermal stability and safety compared to other lithium-ion battery chemistries.

| Feature | Benefit |

|---|---|

| Thermal Stability | Reduces risk of fire and explosion during operation. |

| Cycle Life | Offers longer lifespan due to stable chemical properties during charge/discharge cycles. |

Corrosion Resistance in Infrastructure

A study demonstrated that iron phosphate coatings significantly enhanced the corrosion resistance of steel structures exposed to harsh environmental conditions, leading to extended service life and reduced maintenance costs.

Agricultural Efficacy

Field trials showed that iron phosphate-based molluscicides effectively reduced slug populations in organic crops, resulting in improved yields without adverse environmental impacts.

Mechanism of Action

The mechanism of action of iron(III) phosphate hydrate involves its ability to act as a catalyst in various chemical reactions. It promotes proton adsorption at the electrocatalyst surface during water electrolysis, enhancing the performance of the reaction. The negatively charged phosphate sites and coordinated metal sites play a crucial role in this process .

Comparison with Similar Compounds

Comparison with Similar Compounds

Iron(III) Sulfate Hydrate (Fe₂(SO₄)₃·xH₂O)

Key Difference : Sulfate derivatives are more soluble and corrosive, making them suitable for industrial water treatment, whereas phosphates are preferred for solid-state applications like batteries .

Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O)

Key Difference : Chloride forms are hygroscopic and reactive, ideal for chemical synthesis, while phosphates are thermally stable for high-temperature applications .

Other Iron Phosphates

Iron(III) Pyrophosphate (Fe₄(P₂O₇)₃·xH₂O) :

- Iron(III) Phosphate Dihydrate (FePO₄·2H₂O): CAS No.: 10045-86-0 . Properties: Light pink crystals, density 2.87 g/cm³ . Uses: Fertilizers, feed additives .

Structural Variants

- Oxonium Iron(III) Orthophosphate Hydrate: Formula: (H₃O)Fe₃(HPO₄)₂(H₂PO₄)₆·4H₂O . Structure: Layered monoclinic crystals with FeO₆ octahedra and hydrogen-bonded water . Difference: Complex hydrates exhibit unique crystallography, relevant to corrosion inhibition and soil chemistry .

Research Findings

Biological Activity

Iron(III) phosphate hydrate (FePO₄·xH₂O) is a compound that has garnered attention in various fields, including agriculture, environmental science, and medicine. Its biological activity is particularly significant due to its roles as a pesticide, a nutrient source in soil, and its interactions within biological systems. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound typically appears as a white to yellow-brown powder and has the following chemical characteristics:

- Molecular Formula : FePO₄·xH₂O

- CAS Number : 51833-68-2

- Appearance : White to yellow to pink to brown powder

- Solubility : Low solubility in water, which minimizes environmental dispersal

| Property | Value |

|---|---|

| Molecular Weight | Varies with hydration level |

| Density | Approximately 2.56 g/cm³ |

| Melting Point | Decomposes at high temperatures |

| Stability | Stable under ambient conditions |

1. Pesticidal Properties

This compound is widely used as a molluscicide. It acts by interfering with calcium metabolism in snails and slugs. When ingested, it accumulates in the calcium spherules of their digestive glands, leading to disrupted feeding and eventual starvation.

Case Study: Efficacy Against Snails and Slugs

In a study conducted by Neudorff et al. (2003), it was observed that snails exposed to iron phosphate ceased feeding within hours of ingestion. Death typically occurred within three to six days due to starvation, confirming its effectiveness as a pest control agent .

2. Nutrient Source in Soil

Iron(III) phosphate also plays a critical role in soil chemistry as a source of phosphorus, an essential nutrient for plant growth. Microorganisms such as Penicillium radicum can solubilize phosphorus from iron phosphate, making it available for plant uptake .

Research Findings

A study highlighted the solubilization of iron phosphate by soil microorganisms, which enhanced phosphorus availability in agricultural settings. This process is vital for sustainable agriculture practices as it promotes nutrient cycling within ecosystems .

3. Toxicological Profile

This compound exhibits low toxicity towards non-target organisms. Studies indicate that it does not significantly affect earthworms or other beneficial soil organisms at typical application rates.

Table 2: Toxicity Data Summary

| Organism Type | LD50 (mg/kg) | Effect Observed |

|---|---|---|

| Birds (Bobwhite quail) | >2000 | Practically non-toxic |

| Earthworms | No significant effect | No mortality observed |

| Aquatic organisms | Waived toxicity studies | Low risk of impact |

The mechanism by which iron(III) phosphate functions as a molluscicide involves the disruption of calcium metabolism in target organisms. This leads to impaired physiological functions such as mucus production and feeding behavior.

Research Insights

The compound's low solubility reduces its mobility in the environment, thus minimizing potential risks to non-target species while maintaining effectiveness against pests .

Q & A

Basic: What are the standard synthesis methods for Iron(III) phosphate hydrate, and how can reaction conditions be optimized?

This compound is typically synthesized via hydrothermal methods. A common approach involves reacting ferrous sulfate (FeSO₄) with phosphoric acid (H₃PO₄) in the presence of hydrogen peroxide (H₂O₂) as an oxidizing agent. Key steps include:

- Maintaining a constant temperature (e.g., 60–80°C) and controlled pH (adjusted with ammonia to ~3–4) to precipitate the product .

- Optimizing stoichiometry (e.g., 2:1 molar ratio of H₃PO₄ to FeSO₄) and reaction time (2–4 hours) to maximize yield and purity. Post-synthesis, the product is filtered, washed, and dried at low temperatures to preserve hydrate content .

- Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) ensures phase purity and quantifies hydrate stoichiometry .

Basic: Which analytical techniques are recommended for characterizing this compound's purity and hydrate content?

- XRD : Identifies crystallographic phases and detects impurities (e.g., α-Fe₂O₃ or FeOOH by-products) .

- Infrared (IR) Spectroscopy : Confirms phosphate group vibrations (e.g., P–O stretching at 1000–1100 cm⁻¹) and hydrate-associated O–H bonds .

- TGA : Quantifies hydrate content by measuring mass loss upon dehydration (e.g., ~20% mass loss for FePO₄·4H₂O) .

- Elemental Analysis : Validates Fe:P ratios via inductively coupled plasma (ICP) or energy-dispersive X-ray spectroscopy (EDS) .

Advanced: How do structural variations in hydrate content affect the physicochemical properties of this compound?

Hydrate content influences:

- Ion-Exchange Capacity : Higher hydrate content (e.g., FePO₄·4H₂O vs. anhydrous FePO₄) enhances proton mobility in layered structures, critical for catalytic or battery applications .

- Thermal Stability : Hydrates decompose stepwise; FePO₄·4H₂O loses water at ~150°C, forming amorphous FePO₄, which impacts high-temperature applications .

- Porosity : Hydrate layers create interlayer spaces, affecting adsorption properties. Computational models (e.g., density functional theory) predict how water molecules stabilize the structure .

Advanced: What contradictions exist in the literature regarding the crystal structure of this compound, and how can they be resolved?

- Structural Ambiguities : Some studies report monoclinic symmetry (space group C2/c) with alternating FePO₄ and water layers , while others suggest triclinic phases under varying synthesis conditions.

- Resolution Strategies : Combine XRD with Mössbauer spectroscopy to correlate Fe³⁺ coordination geometry (e.g., octahedral vs. tetrahedral sites) with structural models . Pair with high-resolution transmission electron microscopy (HRTEM) to resolve nanoscale crystallinity differences .

Advanced: How can computational modeling be applied to predict the stability and reactivity of this compound under varying environmental conditions?

- Density Functional Theory (DFT) : Models Fe–O–P bonding energetics to predict phase stability under hydration/dehydration cycles .

- Molecular Dynamics (MD) : Simulates water molecule dynamics within hydrate layers to assess proton conductivity .

- Phase Diagrams : Predict equilibrium conditions (pH, temperature) for hydrate formation using thermodynamic databases (e.g., FactSage) .

Basic: What are the solubility characteristics of this compound in different solvents, and how do they influence its application in research?

- Solubility : Insoluble in water but soluble in dilute mineral acids (e.g., HCl, H₂SO₄), forming Fe³⁺ and PO₄³⁻ ions .

- Implications : Acidic solubility enables use in phosphate-based coatings or ion-exchange materials. Low aqueous solubility ensures stability in neutral environments, suitable for environmental remediation studies .

Advanced: What methodological challenges arise when determining the exact hydrate stoichiometry in this compound, and how can they be addressed?

- Challenges : Hydrate content varies with synthesis conditions (e.g., humidity, drying temperature), leading to non-stoichiometric formulas (e.g., FePO₄·xH₂O, where x = 2–4) .

- Solutions : Use TGA coupled with Karl Fischer titration to quantify both free and bound water. Cross-validate with Rietveld refinement of XRD data to refine crystallographic water sites .

Basic: How should this compound be stored to prevent decomposition or phase changes, based on its chemical stability?

- Storage Guidelines : Keep in airtight containers under inert gas (e.g., N₂) to avoid hydration/dehydration cycles. Avoid exposure to strong acids/bases or temperatures >100°C, which induce recrystallization into α-Fe₂O₃ or FeOOH phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.